molecular formula C11H7ClFNO B6367331 5-(3-Chloro-5-fluorophenyl)pyridin-3-ol CAS No. 1261938-63-9

5-(3-Chloro-5-fluorophenyl)pyridin-3-ol

Cat. No.: B6367331
CAS No.: 1261938-63-9
M. Wt: 223.63 g/mol
InChI Key: AQQDHCJRULXBMU-UHFFFAOYSA-N
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Description

5-(3-Chloro-5-fluorophenyl)pyridin-3-ol is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a chloro and fluoro phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-5-fluorophenyl)pyridin-3-ol can be achieved through several methods. One common approach involves the reaction of 3-chloro-5-fluorobenzaldehyde with 3-hydroxypyridine under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-5-fluorophenyl)pyridin-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloro and fluoro substituents can be reduced under specific conditions.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed for reduction.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: The major products include 5-(3-chloro-5-fluorophenyl)pyridin-3-one.

    Reduction: The major products include 5-(3-chloro-5-fluorophenyl)pyridin-3-amine.

    Substitution: The major products depend on the nucleophile used, such as 5-(3-methoxy-5-fluorophenyl)pyridin-3-ol.

Scientific Research Applications

5-(3-Chloro-5-fluorophenyl)pyridin-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological pathways and interactions.

    Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases involving the central nervous system.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-5-fluorophenyl)pyridin-3-ol involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its binding affinity to certain enzymes or receptors. The hydroxyl group can form hydrogen bonds with target molecules, stabilizing the compound’s interaction. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-fluoropyridin-2-ol
  • 5-Chloro-3-fluoropyridin-2-amine
  • 3-Chloro-5-fluorophenylpyridine

Uniqueness

5-(3-Chloro-5-fluorophenyl)pyridin-3-ol is unique due to the specific positioning of the chloro and fluoro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-(3-chloro-5-fluorophenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFNO/c12-9-1-7(2-10(13)4-9)8-3-11(15)6-14-5-8/h1-6,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQQDHCJRULXBMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Cl)C2=CC(=CN=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682885
Record name 5-(3-Chloro-5-fluorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261938-63-9
Record name 5-(3-Chloro-5-fluorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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